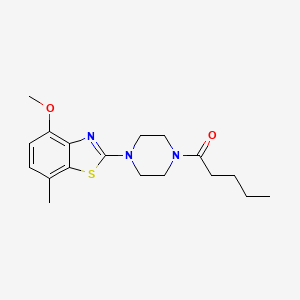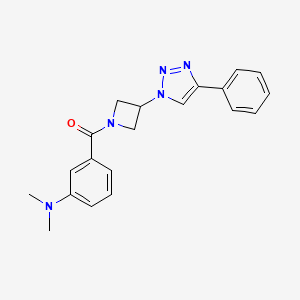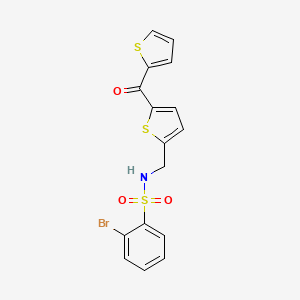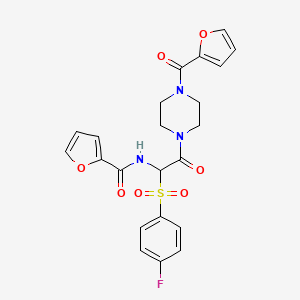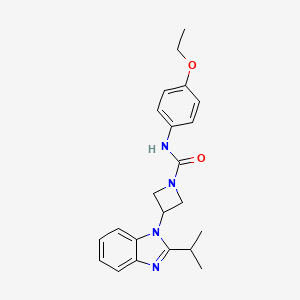
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA belongs to the family of azetidine carboxamide compounds and is widely used in various fields of biomedical research.
Scientific Research Applications
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been widely used in scientific research as a pharmacological tool to study various physiological and pathological processes. It is known to inhibit the activity of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH and plays a crucial role in various cellular functions such as cell proliferation, migration, and apoptosis. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against ischemic injury.
Mechanism of Action
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of the NHE. The NHE is a transporter protein that exchanges extracellular Na+ with intracellular H+, thereby regulating intracellular pH. This compound binds to the extracellular domain of the NHE and prevents the exchange of Na+ and H+, leading to the inhibition of the NHE activity. The inhibition of NHE activity by this compound has been shown to reduce cell proliferation, induce apoptosis, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against ischemic injury by reducing the accumulation of intracellular Na+ and Ca2+ ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its specificity for the NHE. This compound has been shown to selectively inhibit the activity of the NHE without affecting other ion channels or transporters. Another advantage of using this compound is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments.
Future Directions
There are several future directions for the use of N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in scientific research. One potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapeutic agent. Another potential application of this compound is in the treatment of inflammatory diseases. This compound has been shown to reduce inflammation, and further research is needed to determine its potential as an anti-inflammatory agent. Finally, this compound may have potential applications in the treatment of ischemic injury, and further research is needed to determine its potential as a neuroprotective agent.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound inhibits the activity of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects. This compound has potential applications in the treatment of cancer, inflammatory diseases, and ischemic injury, and further research is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 4-ethoxyaniline with 2-propan-2-ylbenzimidazole-1-carboxylic acid, followed by the reaction with oxalyl chloride and then with azetidine-1-carboxamide. The final product is obtained by purification through column chromatography. The purity of the synthesized this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-4-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-8-6-5-7-19(20)24-21(26)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWGACXCNRFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

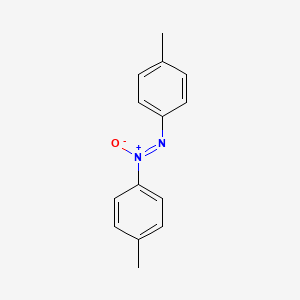
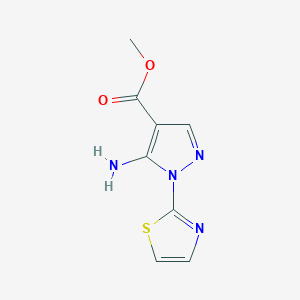
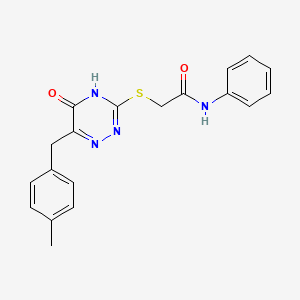
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)
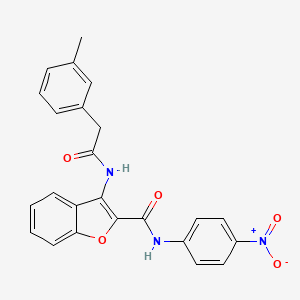
![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)
